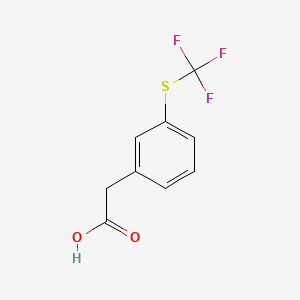

3-(Trifluoromethylthio)phenylacetic acid

Description

BenchChem offers high-quality 3-(Trifluoromethylthio)phenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethylthio)phenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethylsulfanyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTITWGTGMPLTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380702 | |

| Record name | 3-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239080-04-7 | |

| Record name | 3-[(Trifluoromethyl)thio]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239080-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethylthio)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethylthio)phenylacetic Acid

Introduction: The Significance of the Trifluoromethylthio Moiety in Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group is of particular interest due to its profound impact on the physicochemical properties of bioactive molecules. The high lipophilicity and strong electron-withdrawing nature of the SCF3 group can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. 3-(Trifluoromethylthio)phenylacetic acid is a key building block in the synthesis of a variety of pharmacologically active compounds, making robust and scalable synthetic routes to this intermediate highly valuable for researchers in drug development.

This technical guide provides a comprehensive overview of plausible and field-proven synthetic pathways to 3-(Trifluoromethylthio)phenylacetic acid. The methodologies discussed are grounded in established chemical principles and supported by relevant literature, offering both theoretical understanding and practical, step-by-step protocols for the laboratory setting.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to the synthesis of 3-(Trifluoromethylthio)phenylacetic acid begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target molecule can be retrosynthetically disconnected in a few key ways, leading to several plausible forward synthetic routes.

Caption: Retrosynthetic analysis of 3-(Trifluoromethylthio)phenylacetic acid.

This analysis suggests two primary strategies:

-

Late-stage introduction of the acetic acid moiety: This involves first constructing the 3-(trifluoromethylthio)benzene core and then adding the acetic acid side chain.

-

Late-stage trifluoromethylthiolation: This approach starts with a phenylacetic acid derivative already functionalized at the 3-position, which is then converted to the desired trifluoromethylthio group.

This guide will detail two distinct synthetic pathways based on these strategies.

Synthesis Pathway 1: From 3-Aminotoluene via Sandmeyer Reaction

This pathway is a versatile approach that builds the molecule step-wise, culminating in the hydrolysis of a nitrile intermediate. It leverages the robust and well-established Sandmeyer reaction.[1]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethylthio)phenylacetic acid

This guide provides a comprehensive technical overview of the core physicochemical properties of 3-(Trifluoromethylthio)phenylacetic acid (CAS No. 239080-04-7), a compound of interest in modern drug discovery and chemical synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just data, but also the scientific rationale behind the experimental determination of these properties and their implications for research and development.

Introduction: The Significance of the Trifluoromethylthio Moiety

The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary medicinal chemistry. The trifluoromethylthio (-SCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character. When appended to a phenylacetic acid scaffold, as in 3-(Trifluoromethylthio)phenylacetic acid, it significantly modulates the molecule's fundamental properties. Understanding these properties is paramount for predicting its behavior in biological systems, designing effective synthetic routes, and formulating it into viable drug candidates.

This guide delves into the key physicochemical parameters of this compound, providing both established data and standardized protocols for their empirical validation.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the foundation upon which all other chemical and biological investigations are built.

-

IUPAC Name: 2-[3-(Trifluoromethylsulfanyl)phenyl]acetic acid[1]

-

CAS Number: 239080-04-7[1]

-

Chemical Formula: C₉H₇F₃O₂S[1]

-

Synonyms: 2-[3-(trifluoromethylsulfanyl)phenyl]ethanoic acid, 2-[3-(trifluoromethylthio)phenyl]acetic acid[1]

Caption: 2D structure of 3-(Trifluoromethylthio)phenylacetic acid.

Core Physicochemical Properties

The following table summarizes the key physicochemical data for 3-(Trifluoromethylthio)phenylacetic acid. It is crucial to note that while some data are empirically determined, others, particularly for complex properties like pKa and logP, may be predicted in the absence of published experimental values. For context, data for the related compound 4-(Trifluoromethylthio)phenylacetic acid and the parent molecule, phenylacetic acid, are included.

| Property | 3-(Trifluoromethylthio)phenylacetic acid | 4-(Trifluoromethylthio)phenylacetic acid (Predicted) | Phenylacetic acid (Reference) | Significance in Drug Development |

| Molecular Weight | 236.21 g/mol [2][3] | 236.21 g/mol [4] | 136.15 g/mol [5] | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |

| Physical Form | Solid[2][3] | Solid | White solid, leaflets[5][6] | Affects handling, formulation (e.g., tablets vs. solutions), and dissolution rate. |

| Melting Point | 53–55 °C[3] | 114-118 °C[7] | 76.5 °C[5] | Indicator of purity and lattice energy; impacts stability and manufacturing processes. |

| Boiling Point | Data not available[3] | 315.6 ± 42.0 °C[7] | 265.5 °C[5] | Relevant for purification (distillation) and assessing thermal stability under stress. |

| Acidity (pKa) | Data not available | 3.36 ± 0.10[7] | 4.31[6] | Governs ionization state at physiological pH, impacting solubility, absorption, and receptor binding. |

| Lipophilicity (logP) | Data not available[3] | Data not available | 1.41[8] | Critical for membrane permeability, protein binding, and metabolic clearance. |

| Aqueous Solubility | Data not available[3] | Data not available | 17.3 g/L at 25°C[6] | A key factor for oral bioavailability and formulation of parenteral dosage forms. |

Expert Insight: The strong electron-withdrawing nature of the -SCF₃ group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the parent phenylacetic acid. This is supported by the predicted pKa of the 4-substituted isomer.[7][9] Furthermore, the -SCF₃ group is known to be highly lipophilic, suggesting the logP of the title compound will be significantly higher than that of phenylacetic acid, which has profound implications for its pharmacokinetic profile.

Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details robust methodologies for determining the key physicochemical properties of 3-(Trifluoromethylthio)phenylacetic acid.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental thermal property indicating the energy required to disrupt the crystal lattice. A sharp, well-defined melting range is a primary indicator of high purity.

Caption: Workflow for melting point determination via the capillary method.

Methodology:

-

Preparation: Ensure the sample is completely dry. A small amount is finely powdered and packed into a capillary tube to a depth of 2-4 mm.

-

Analysis: The capillary is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a rapid rate until the temperature is approximately 15°C below the expected melting point (53°C).

-

Observation: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.

pKa Determination (Potentiometric Titration)

Causality: The pKa is the pH at which the compound is 50% ionized. For an acidic compound like this, it dictates its charge state in different biological compartments. Potentiometric titration directly measures the change in pH as a function of added base, allowing for precise pKa calculation.

Methodology:

-

Solution Prep: Accurately weigh ~25 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) due to expected low aqueous solubility.

-

Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C). Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized, carbonate-free titrant (e.g., 0.1 M KOH or NaOH) using an auto-burette. Record the pH after each incremental addition of titrant.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep inflection). For more accuracy, a Gran plot or derivative plot analysis should be used to identify the equivalence point.

logP Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (logP) is the measure of a drug's lipophilicity. The shake-flask method is the gold-standard, directly measuring the equilibrium distribution of the compound between an aqueous and an immiscible organic phase.

Caption: Standard shake-flask protocol for logP determination.

Methodology:

-

Phase Prep: Pre-saturate n-octanol with water and water with n-octanol. The aqueous phase should be a buffer at a pH where the compound is fully unionized (at least 2 pH units below the pKa).

-

Partitioning: Dissolve a known amount of the compound in the octanol phase. Add an equal volume of the buffered aqueous phase to a flask.

-

Equilibration: Seal the flask and shake at a constant temperature (25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the mixture to ensure complete phase separation.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[10]

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Stability and Safety Considerations

Thermal Stability: The compound is reported to be stable under normal storage conditions.[3] However, at elevated temperatures, particularly in the presence of strong oxidizing agents or during a fire, hazardous decomposition can occur, generating toxic gases including carbon oxides, hydrogen fluoride, and sulfur oxides.[3]

Handling Precautions: As a Senior Application Scientist, I must emphasize adherence to good laboratory practices. Based on safety data for the compound, it is classified as an irritant.

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If handling the powder outside of a fume hood, a dust mask is recommended.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

Conclusion and Future Directions

3-(Trifluoromethylthio)phenylacetic acid is a valuable building block whose physicochemical properties are heavily influenced by the unique -SCF₃ substituent. Its solid form, moderate melting point, and expected high lipophilicity and acidity define its profile for synthetic and pharmaceutical applications. The experimental protocols outlined in this guide provide a robust framework for validating these properties in a research setting.

Future work should focus on obtaining precise experimental data for pKa, logP, and aqueous solubility to build more accurate structure-activity relationship (SAR) models. Furthermore, investigating its solid-state properties, such as polymorphism, will be critical for advancing this compound from a research tool to a viable clinical candidate.

References

-

P&S Chemicals. Product information, 3-((Trifluoromethyl)thio)phenylacetic acid. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

-

PubChem. Phenylacetic Acid. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Physical Chemistry Chemical Physics (RSC Publishing). Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. [Link]

- Google Patents. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

-

DrugFuture. Phenylacetic Acid. [Link]

-

AIR Unimi. Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. [Link]

-

Ma'anshan Nuoente Pharmaceutical Technology Co., Ltd. 3-(Trifluoromethyl)phenylacetic acid - CAS:351-35-9. [Link]

-

National Institutes of Health (NIH). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

-

Pharmaffiliates. CAS No : 351-35-9 | Product Name : 3-(Trifluoromethyl)phenylacetic Acid. [Link]

-

ResearchGate. Thermal stability and radiation resistance of trifluoromethyl phenyl sulfone in the presence of nitric acid. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

PubMed. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. [Link]

-

precisionFDA. PHENYLACETIC ACID. [Link]

-

Stenutz. phenylacetic acid. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(Trifluoromethylthio)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 243977-23-3 CAS MSDS (4-(TRIFLUOROMETHYLTHIO)PHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Phenylacetic Acid [drugfuture.com]

- 6. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 102582-93-4 CAS MSDS (4-(TRIFLUOROMETHYLTHIO)PHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. phenylacetic acid [stenutz.eu]

- 9. nbinno.com [nbinno.com]

- 10. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Trifluoromethylthio)phenylacetic acid

Abstract

This technical guide provides a comprehensive overview of 3-(Trifluoromethylthio)phenylacetic acid (CAS No. 239080-04-7), a pivotal molecule in contemporary chemical and pharmaceutical research. The trifluoromethylthio (-SCF3) group imparts unique electronic properties and increased lipophilicity, making this phenylacetic acid derivative a valuable building block and a subject of interest for its own biological activities. This document details its physicochemical properties, provides a robust synthesis protocol, outlines methods for analytical characterization, and explores its significant role as a potent inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Introduction and Significance

3-(Trifluoromethylthio)phenylacetic acid is a substituted phenylacetic acid derivative. The introduction of the trifluoromethylthio group onto the phenyl ring is a strategic chemical modification. The -SCF3 group is a strong electron-withdrawing group, which can significantly alter the acidity of the carboxylic acid proton and influence the molecule's reactivity. Furthermore, this group is known to increase lipophilicity, a property often desirable in pharmaceutical applications to enhance membrane permeability and bioavailability.

The primary significance of this compound in the scientific community stems from its identification as a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α). This enzyme is a critical upstream regulator in the production of eicosanoids, such as prostaglandins and leukotrienes, which are powerful mediators of inflammation. By inhibiting cPLA2α, 3-(Trifluoromethylthio)phenylacetic acid and its derivatives can achieve a balanced reduction of these pro-inflammatory molecules, making it an attractive target for the development of novel anti-inflammatory therapies.

Physicochemical and Safety Data

A thorough understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting.

Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 239080-04-7 | |

| Molecular Formula | C9H7F3O2S | [1] |

| Molecular Weight | 236.21 g/mol | [2] |

| IUPAC Name | 2-[3-(Trifluoromethylsulfanyl)phenyl]acetic acid | [1] |

| Synonyms | 2-[3-(Trifluoromethylthio)phenyl]acetic acid | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

Safety and Handling

3-(Trifluoromethylthio)phenylacetic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements:

-

Precautionary Measures:

-

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

-

Fire Fighting:

Synthesis and Purification

The diagram below illustrates a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)

Causality: This protocol is based on common C-S cross-coupling reactions. The choice of a palladium or copper catalyst is crucial as these metals are known to effectively catalyze the formation of aryl-sulfur bonds. The use of a suitable ligand is often necessary to stabilize the catalyst and promote the reaction.

-

Starting Material Preparation: Begin with a suitable precursor such as methyl 3-bromophenylacetate. The ester form protects the carboxylic acid during the coupling reaction.

-

Cross-Coupling Reaction:

-

In a nitrogen-flushed flask, dissolve methyl 3-bromophenylacetate (1 equivalent) in an anhydrous solvent like DMF or toluene.

-

Add a trifluoromethylthiolating agent, such as copper(I) trifluoromethylthiolate (CuSCF3), and a palladium catalyst (e.g., Pd(PPh3)4).

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

-

Work-up and Hydrolysis:

-

Cool the reaction mixture and quench with an aqueous solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolyze the resulting ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

-

-

Purification:

-

Purify the crude acid by recrystallization or flash column chromatography on silica gel to yield the final product.

-

Self-Validation: The success of the synthesis must be validated at each step. The final product's identity and purity should be rigorously confirmed using the analytical methods described in the next section.

Analytical Characterization

Confirming the structure and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (typically in the 7-8 ppm region) and the methylene (-CH2-) protons of the acetic acid side chain (typically around 3.6 ppm). The coupling patterns of the aromatic protons will confirm the 1,3-disubstitution pattern.

-

¹³C NMR: Will show distinct signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons, the methylene carbon, and the quartet for the CF3 carbon due to coupling with fluorine.

-

¹⁹F NMR: Will show a singlet for the -SCF3 group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids. The spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 235.

-

Infrared (IR) Spectroscopy: Will show a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

Biological Activity: Inhibition of cPLA2α

The most well-documented application of 3-(Trifluoromethylthio)phenylacetic acid is as a research tool for studying the arachidonic acid cascade through its inhibition of cytosolic phospholipase A2α (cPLA2α).

Mechanism of Action

cPLA2α is the enzyme responsible for hydrolyzing membrane phospholipids at the sn-2 position to release arachidonic acid (AA).[5] This release of AA is the rate-limiting step for the production of two major classes of pro-inflammatory lipid mediators: prostaglandins (via the cyclooxygenase, COX, pathway) and leukotrienes (via the lipoxygenase, LOX, pathway).[6]

By inhibiting cPLA2α, 3-(Trifluoromethylthio)phenylacetic acid and its analogs act upstream of both COX and LOX enzymes.[5] This provides a more comprehensive anti-inflammatory effect compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which primarily target COX enzymes. This upstream intervention leads to a balanced reduction in the production of various eicosanoids, which is considered a promising therapeutic strategy for chronic inflammatory diseases.[6]

Caption: Inhibition of the arachidonic acid cascade by the target compound.

Applications in Research and Drug Discovery

-

Anti-Inflammatory Research: This compound is used as a tool to investigate the role of cPLA2α in various inflammatory models, such as arthritis and psoriasis.[5][6] Studies have shown that cPLA2α inhibitors can efficiently reduce levels of key inflammatory mediators like prostaglandin E2 (PGE2).[5]

-

Cancer Research: The cPLA2α pathway has also been implicated in tumorigenesis. Inhibitors are being studied for their potential to increase the chemosensitivity of cancer cells.[7]

-

Scaffold for Drug Development: The phenylacetic acid core of this molecule serves as a valuable scaffold. Medicinal chemists can modify the structure to optimize potency, selectivity, and pharmacokinetic properties, aiming to develop new clinical candidates for treating inflammatory diseases and potentially cancer.[8][9]

Conclusion

3-(Trifluoromethylthio)phenylacetic acid is more than a simple chemical intermediate; it is a potent biological probe and a promising scaffold for drug discovery. Its unique combination of a phenylacetic acid core and an electron-withdrawing trifluoromethylthio group provides a valuable tool for researchers investigating inflammatory pathways. The insights gained from studying this molecule and its derivatives continue to advance our understanding of the complex roles of the cPLA2α enzyme in health and disease, paving the way for the next generation of therapeutic agents.

References

-

Borgeat, P., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. PMC - PubMed Central. [Link]

-

Leit, S., et al. (n.d.). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. PMC. [Link]

-

Kokotos, G., et al. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. ResearchGate. [Link]

-

Kokotos, G., et al. (n.d.). Selected inhibitors of cPLA2α The structures of selected inhibitors of... ResearchGate. [Link]

-

Unknown Author. (n.d.). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. NIH. [Link]

-

P&S Chemicals. (n.d.). Product information, 3-((Trifluoromethyl)thio)phenylacetic acid. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 3-(Trifluoromethylthio)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Trifluoromethylthio Group (-SCF3): A Keystone Moiety in Modern Drug Discovery and Agrochemical Design

<Step>

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethylthio (-SCF3) group has become a cornerstone of modern medicinal and agrochemical research. This functional group imparts a unique combination of physicochemical properties, including high lipophilicity, strong electron-withdrawal, and enhanced metabolic stability, that can profoundly improve the biological activity and pharmacokinetic profiles of bioactive molecules.[1][2][3] This guide provides an in-depth analysis of the -SCF3 group, exploring its fundamental properties, its impact on molecular design, and the mechanistic basis for its biological activity. We will delve into key synthetic methodologies, provide detailed experimental protocols, and present case studies that illustrate the transformative potential of this remarkable moiety in the development of next-generation pharmaceuticals and crop protection agents.

The Strategic Advantage of the Trifluoromethylthio Moiety

The rise of the -SCF3 group in bioactive compound design is a direct result of its ability to address common challenges in drug and agrochemical development, such as poor permeability, metabolic instability, and off-target effects.[4][5] Its unique electronic and steric properties offer a powerful tool for fine-tuning molecular characteristics to optimize efficacy and safety.

Decoding the Physicochemical Properties of the -SCF3 Group

The biological impact of the -SCF3 group is rooted in its distinct physicochemical characteristics that differentiate it from other functional groups, including its non-fluorinated counterpart, the methylthio group (-SCH3), and the related trifluoromethyl group (-CF3).

-

Exceptional Lipophilicity: The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry, with a Hansch hydrophobicity parameter (π) of 1.44.[6][7] This high lipophilicity can significantly enhance a molecule's ability to cross cellular membranes and the blood-brain barrier, thereby improving bioavailability and distribution to target tissues.[2][3][4]

-

Potent Electron-Withdrawing Nature: The strong electron-withdrawing effect of the -SCF3 group, a consequence of the high electronegativity of the fluorine atoms, can modulate the electronic properties of the entire molecule.[1][8] This can influence pKa values, alter binding interactions with biological targets, and increase the metabolic stability of adjacent chemical bonds by shielding them from enzymatic degradation.[4]

-

Enhanced Metabolic Stability: A primary driver for incorporating the -SCF3 group is to improve a compound's metabolic stability.[1][4] The remarkable strength of the carbon-fluorine bond makes the trifluoromethyl group highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[9][10] By blocking potential sites of metabolism, the -SCF3 group can prolong a drug's half-life and lead to a more predictable pharmacokinetic profile.[10][11]

Below is a diagram illustrating the key physicochemical properties of the -SCF3 group that are advantageous in the design of bioactive compounds.

digraph "SCF3_Properties" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Main Node SCF3 [label="-SCF3 Group", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Properties Lipophilicity [label="High Lipophilicity\n(π = 1.44)", fillcolor="#F1F3F4", fontcolor="#202124"]; Electronics [label="Strong Electron-\nWithdrawing Effect", fillcolor="#F1F3F4", fontcolor="#202124"]; Stability [label="Enhanced Metabolic\nStability", fillcolor="#F1F3F4", fontcolor="#202124"];

// Outcomes Permeability [label="Improved Membrane\nPermeability", shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Binding [label="Modulated Target\nBinding", shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK [label="Favorable\nPharmacokinetics (PK)", shape=parallelogram, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections SCF3 -> Lipophilicity [dir=none]; SCF3 -> Electronics [dir=none]; SCF3 -> Stability [dir=none];

Lipophilicity -> Permeability; Electronics -> Binding; Stability -> PK; }

Key physicochemical properties of the -SCF3 group and their impact on drug-like characteristics.

Impact on Biological Activity: Case Studies

The strategic placement of the -SCF3 group has led to the development of successful drugs and agrochemicals across various therapeutic and application areas.

Medicinal Chemistry: Enhancing Therapeutic Potential

In drug discovery, the -SCF3 group has been instrumental in optimizing the efficacy and safety of numerous therapeutic agents.[12] Its ability to enhance metabolic stability and improve cell permeability makes it a valuable addition to molecules targeting a wide range of diseases.[4][9]

-

Toltrazuril: This coccidiostat medication is a prime example of a successful trifluoromethylthio-containing drug. The -SCF3 group contributes to its metabolic stability and lipophilicity, which are crucial for its efficacy in treating parasitic infections in animals.[13][14]

-

Tiflorex: An anorectic drug, Tiflorex, incorporates the -SCF3 moiety to enhance its pharmacokinetic properties and overall effectiveness.[13][14]

The following table provides a comparative overview of the impact of the -SCF3 group on key molecular properties relevant to drug design.

| Property | -CH3 (Methyl) | -CF3 (Trifluoromethyl) | -SCF3 (Trifluoromethylthio) | Rationale for Advantage |

| Hansch Lipophilicity (π) | +0.56[7] | +0.88[9][15] | +1.44 [6][7] | Superior lipophilicity enhances membrane permeability and bioavailability.[4] |

| Metabolic Stability | Low (Susceptible to oxidation) | High[9][10] | Very High [1][4] | The strong C-F bonds and the sulfur linkage resist enzymatic degradation, prolonging half-life.[2][10] |

| Electronic Effect | Weakly Electron-Donating | Strongly Electron-Withdrawing[16] | Strongly Electron-Withdrawing [1][8] | Modulates target interactions and can shield adjacent sites from metabolic attack.[2] |

Agrochemicals: Improving Crop Protection

The agrochemical industry has also extensively utilized the -SCF3 group to develop more potent and persistent pesticides and herbicides.[2][5] The enhanced stability and biological activity conferred by this group lead to more effective crop protection solutions.[5][17]

-

Fipronil: A broad-spectrum insecticide, fipronil's efficacy is partly attributed to the presence of a trifluoromethylsulfinyl group (a close relative of -SCF3), which contributes to its metabolic stability and potent activity against a wide range of pests.[18]

-

Vaniliprole and JKU-0422: These insecticides were developed as analogs of fipronil and also feature the trifluoromethylthio moiety, highlighting its importance in this class of compounds.[18]

Synthetic Methodologies and Experimental Protocols

The successful incorporation of the -SCF3 group into a target molecule is a critical step in the research and development process. A variety of synthetic methods have been developed to achieve this transformation.

Key Synthetic Strategies

The introduction of the -SCF3 group can be broadly categorized into two main approaches:

-

Direct Trifluoromethylthiolation: This involves the direct introduction of the -SCF3 group onto a substrate using a trifluoromethylthiolating reagent. These reagents can be electrophilic, nucleophilic, or radical in nature.[1][19][20]

-

Indirect Construction: This approach involves introducing a trifluoromethyl group (-CF3) into a sulfur-containing precursor molecule.[1][19]

Recent years have seen significant advancements in the development of safer and more user-friendly electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)phthalimide and N-Methyl-N-(trifluoromethylthio)aniline.[8]

Protocol: Electrophilic Trifluoromethylthiolation of a β-Ketoester

This protocol describes a general procedure for the electrophilic trifluoromethylthiolation of a cyclic β-ketoester using N-Trifluoromethylthio-dibenzenesulfonimide, a highly reactive and shelf-stable reagent.[14][21]

Materials:

-

Cyclic β-ketoester (1.0 eq)

-

N-Trifluoromethylthio-dibenzenesulfonimide (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the cyclic β-ketoester and anhydrous solvent.

-

Stir the solution at room temperature.

-

Add N-Trifluoromethylthio-dibenzenesulfonimide in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthiolated compound.

Workflow for In Vitro Biological Activity Screening

Once a trifluoromethylthio-containing compound has been synthesized, its biological activity must be evaluated. A typical in vitro screening cascade involves a series of assays to determine the compound's potency, selectivity, and potential toxicity.[22][23] The following diagram illustrates a generalized workflow for this process.

// Nodes Start [label="Synthesized\n-SCF3 Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primary_Screen [label="Primary Screening\n(e.g., Enzyme Inhibition Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose_Response [label="Dose-Response &\nIC50/EC50 Determination", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="Selectivity Profiling\n(Against related targets)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Assay [label="Cell-Based Assays\n(e.g., Cell Viability, Proliferation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolic_Stability [label="Metabolic Stability Assay\n(e.g., Microsomal Stability)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Lead [label="Hit/Lead Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Primary_Screen; Primary_Screen -> Dose_Response; Dose_Response -> Selectivity; Dose_Response -> Cellular_Assay; Cellular_Assay -> Metabolic_Stability; Selectivity -> Metabolic_Stability; Metabolic_Stability -> Hit_Lead; }

Generalized workflow for the in vitro screening of bioactive compounds.

This workflow begins with primary screening to identify initial activity, followed by dose-response studies to quantify potency (IC50/EC50).[24] Subsequent assays assess selectivity against related targets and evaluate effects in a cellular context, such as cytotoxicity.[23][24] Finally, metabolic stability assays, often using liver microsomes, provide crucial information about the compound's pharmacokinetic potential.[10][11]

Future Perspectives and Conclusion

The trifluoromethylthio group continues to be a highly valuable and versatile functional group in the design of bioactive molecules.[4] Future research will likely focus on the development of novel and more efficient synthetic methods for introducing the -SCF3 group, including asymmetric trifluoromethylthiolation to create chiral centers.[20] Furthermore, a deeper understanding of the complex interplay between the -SCF3 group and biological systems will enable the more rational design of next-generation drugs and agrochemicals with improved efficacy, safety, and sustainability.

References

- Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors. (URL: )

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors.

- Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. (URL: )

- Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. (URL: )

- Trifluoromethylthio (SCF3) Compounds. Enamine. (URL: )

- Introduction of Trifluoromethylthio Group into Organic Molecules. Request PDF. (URL: )

- Drugs and agrochemicals containing a difluoromethylthio group.

- The Impact of Fluorinated Compounds in Agrochemical Development. (URL: )

- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. (URL: )

- The Critical Role of Trifluoromethylbenzene Intermedi

- In vitro testing of bioactive compounds: a bridge to clinical trials and industrial applic

- Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. Chinese Chemical Society. (URL: )

- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design.

- Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. MDPI. (URL: )

- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents.

- Research Progress. Shanghai institute of Organic Chemistry,CAS. (URL: )

- Trifluoromethylthiolation [Synthetic Reagents]. TCI AMERICA - TCI Chemicals. (URL: )

- Trifluoromethylthiol

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Organic Chemistry | ChemRxiv | Cambridge Open Engage. (URL: )

- Exploring N-(Trifluoromethylthio)phthalimide: A Key Fluorochemical Reagent. (URL: )

- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. (URL: )

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. (URL: )

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (URL: )

- When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. (URL: )

- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. PubMed. (URL: )

- In Vitro Screening of Bioactive Compounds in some Gluten-Free Plants. PubMed. (URL: )

- Representative pharmaceutical agents bearing trifluoromethylthio group and quinolinone skeleton.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. (URL: )

- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers.

- The Antiviral Activity of Trifluoromethylthiolane Deriv

- functional in vitro assays for drug discovery. YouTube. (URL: )

- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. (URL: )

- Screening of Bioactive Compounds and Potential Drug Targets for Cirrhosis Associated Cardiac Hypertrophy. Research Journal of Medicinal Plants. (URL: )

- Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hep

- Design and biological activity of trifluoromethyl containing drugs. Wechem. (URL: )

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: )

- On the Metabolic Stability of Fluorin

- Scheme 44 Some selected examples of the trifluoromethylthiolation reaction of β-ketoester derivatives.

- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxyl

- N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. enamine.net [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [ccspublishing.org.cn]

- 7. Research Progress----Shanghai institute of Organic Chemistry,CAS [english.sioc.cas.cn]

- 8. Trifluoromethylthiolation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles | MDPI [mdpi.com]

- 19. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. sioc.cas.cn [sioc.cas.cn]

- 22. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

solubility of 3-(Trifluoromethylthio)phenylacetic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(Trifluoromethylthio)phenylacetic Acid in Organic Solvents

Introduction: The Critical Role of Solubility in Modern Chemistry

In the landscape of pharmaceutical and materials science research, the physicochemical properties of novel chemical entities are paramount to their successful application. Among these, solubility stands out as a critical determinant of a compound's utility. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational process design, formulation development, and ultimately, therapeutic efficacy.

This guide provides an in-depth exploration of the solubility of 3-(Trifluoromethylthio)phenylacetic acid, a compound of interest due to its trifluoromethylthio group, which significantly influences its chemical behavior. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, this document will equip the reader with the foundational knowledge, theoretical framework, and practical methodologies to determine and interpret its solubility. As such, this guide serves not just as a repository of information, but as a practical manual for the working scientist.

Physicochemical Profile of 3-(Trifluoromethylthio)phenylacetic Acid

A foundational step in assessing the solubility of any compound is to understand its basic physicochemical properties. These parameters offer initial insights into how the molecule will interact with various solvents.

| Property | Value | Source |

| IUPAC Name | 2-[3-(Trifluoromethylsulfanyl)phenyl]acetic acid | [1] |

| CAS Number | 239080-04-7 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂S | [1][2] |

| Molecular Weight | 236.21 g/mol | [2][3] |

| Appearance | Solid | [3][4] |

| Melting Point | 53 - 55 °C | [4] |

The presence of the trifluoromethylthio (-SCF₃) group is a key structural feature. The high electronegativity of the fluorine atoms in the trifluoromethyl group can significantly impact the electronic properties and lipophilicity of the molecule.[5] This often leads to enhanced solubility in a variety of organic solvents.[6]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-(Trifluoromethylthio)phenylacetic acid, we can anticipate its solubility behavior based on its structural components:

-

Aromatic Ring: The phenyl group is nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

-

Carboxylic Acid Group: The -COOH group is polar and capable of hydrogen bonding. This will promote solubility in polar, protic solvents.

-

Trifluoromethylthio Group: The -SCF₃ group is highly lipophilic and will contribute to solubility in nonpolar and moderately polar solvents.

Based on this, we can hypothesize that 3-(Trifluoromethylthio)phenylacetic acid will exhibit good solubility in a range of organic solvents, from moderately polar to nonpolar. However, the interplay of these functional groups makes experimental verification essential.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[7][8] This technique is revered for its simplicity, broad applicability, and its ability to achieve true thermodynamic equilibrium.[8]

Core Principles of the Shake-Flask Method

The method involves adding an excess amount of the solid compound to a known volume of the solvent of interest.[7] The mixture is then agitated at a constant temperature until the solution reaches saturation and is in equilibrium with the undissolved solid.[8] After separation of the solid and liquid phases, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.[8]

Detailed Experimental Protocol

-

Preparation:

-

Ensure the purity of both the 3-(Trifluoromethylthio)phenylacetic acid and the selected organic solvents.[9]

-

Accurately weigh an amount of the compound that is in excess of its expected solubility.

-

Pipette a precise volume of the chosen organic solvent into a series of vials or flasks.

-

-

Equilibration:

-

Add the excess solid to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). The temperature must be rigorously controlled.[9]

-

Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined experimentally by taking samples at various time points until the concentration plateaus.[8]

-

-

Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step that can significantly impact the accuracy of the results.[8]

-

Common methods include centrifugation or filtration. Centrifugation is often preferred to avoid potential adsorption of the compound onto a filter membrane.

-

-

Sample Analysis:

-

Carefully remove an aliquot of the clear supernatant.

-

If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of 3-(Trifluoromethylthio)phenylacetic acid in the diluted sample using a validated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectroscopy

-

Gas Chromatography (GC)

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Measurement.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table of Solubility for 3-(Trifluoromethylthio)phenylacetic Acid at 25°C

| Solvent | Solvent Polarity (ET(30)) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Hexane | 31.0 | Data to be determined | Data to be determined |

| e.g., Toluene | 33.9 | Data to be determined | Data to be determined |

| e.g., Dichloromethane | 40.7 | Data to be determined | Data to be determined |

| e.g., Acetone | 42.2 | Data to be determined | Data to be determined |

| e.g., Ethanol | 51.9 | Data to be determined | Data to be determined |

| e.g., Methanol | 55.4 | Data to be determined | Data to be determined |

Solvent polarity values are examples and should be verified for the specific solvents used.

By correlating the experimentally determined solubility with solvent properties such as polarity, dielectric constant, and hydrogen bonding capacity, a deeper understanding of the dissolution mechanism can be achieved.

Ensuring Trustworthiness and Scientific Integrity

To ensure the reliability and reproducibility of the solubility data, the following points must be addressed:

-

Purity of Materials: The purity of both the solute and the solvent must be high, as impurities can significantly affect solubility.[9]

-

Temperature Control: Temperature must be maintained at a constant level throughout the experiment, as solubility is temperature-dependent.[9][10]

-

Confirmation of Equilibrium: It is crucial to confirm that equilibrium has been reached. This can be done by measuring the concentration at different time points until it becomes constant.

-

Validated Analytical Method: The analytical method used for concentration determination must be validated for accuracy, precision, linearity, and specificity.

Conclusion

References

-

SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Summary of solubility measurement protocols of each company before harmonization. (n.d.). [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]

-

P&S Chemicals. Product information, 3-((Trifluoromethyl)thio)phenylacetic acid. [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. scbt.com [scbt.com]

- 3. 3-(Trifluoromethylthio)phenylacetic acid | CymitQuimica [cymitquimica.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

spectroscopic data (NMR, IR, MS) of 3-(Trifluoromethylthio)phenylacetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethylthio)phenylacetic Acid

Introduction

3-(Trifluoromethylthio)phenylacetic acid (CAS No. 239080-04-7) is a specialized organic compound featuring a phenylacetic acid core substituted with a trifluoromethylthio (-SCF₃) group.[1] Phenylacetic acid derivatives are significant scaffolds in medicinal chemistry and materials science, and the incorporation of fluorine-containing groups like -SCF₃ can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2]

A comprehensive understanding of a molecule's structure is the bedrock of all chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. While 3-(Trifluoromethylthio)phenylacetic acid is commercially available, a consolidated public repository of its complete spectroscopic data is not readily accessible.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed, expert-supported analysis of the expected spectroscopic signature of 3-(Trifluoromethylthio)phenylacetic acid. The interpretations herein are grounded in fundamental principles and validated by comparative data from structurally analogous compounds, offering a robust framework for the empirical verification of this molecule.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectroscopic analysis is a thorough examination of the molecule's structure to identify key functional groups and predict their behavior under various spectroscopic techniques.

Chemical Structure:

-

IUPAC Name: 2-[3-(Trifluoromethylsulfanyl)phenyl]acetic acid[1]

-

Molecular Formula: C₉H₇F₃O₂S[1]

-

Molecular Weight: 236.21 g/mol [3]

Key Structural Features:

-

Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR (a broad O-H and a sharp C=O stretch) and NMR (a deshielded, exchangeable proton in ¹H NMR and a carbonyl signal in ¹³C NMR).

-

Methylene Bridge (-CH₂-): The aliphatic -CH₂- group will appear as a singlet in ¹H NMR and a distinct signal in the aliphatic region of the ¹³C NMR spectrum.

-

1,3-Disubstituted Aromatic Ring: The benzene ring is substituted at the C1 and C3 positions. This substitution pattern will lead to a complex but predictable set of four signals in the aromatic region of the NMR spectra.

-

Trifluoromethylthio Group (-SCF₃): This is a strongly electron-withdrawing group. Its presence will influence the chemical shifts of the aromatic protons and carbons. The fluorine atoms will be observable in ¹⁹F NMR and their coupling to carbon can be seen in the ¹³C NMR spectrum.

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a novel or sparsely documented compound like 3-(Trifluoromethylthio)phenylacetic acid.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Trifluoromethylthio)phenylacetic acid in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be preferred to ensure the acidic proton is clearly observed.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The analysis of ¹H NMR spectra involves interpreting chemical shifts (δ), integration (number of protons), and multiplicity (splitting patterns).

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and its signal is often broad. Its chemical shift is concentration-dependent and it is exchangeable with D₂O. |

| ~7.65 | Singlet (or t) | 1H | Ar-H (C2) | This proton is between two electron-withdrawing groups (-CH₂COOH and -SCF₃), making it the most deshielded of the aromatic protons. |

| ~7.50 | Multiplet | 2H | Ar-H (C4, C6) | These protons are ortho and para to the -SCF₃ group and will be deshielded. They will likely appear as a complex multiplet due to meta and ortho coupling. |

| ~7.40 | Multiplet | 1H | Ar-H (C5) | This proton is meta to both substituents and is expected to be the most upfield of the aromatic signals. |

| 3.73 | Singlet | 2H | -CH₂- | The methylene protons are adjacent to an aromatic ring and a carbonyl group. They are magnetically equivalent and thus appear as a singlet.[4] |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment.

| Predicted δ (ppm) | Assignment | Rationale |

| ~176 | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. |

| ~136 | Ar-C (C1) | The ipso-carbon attached to the acetic acid moiety. |

| ~135 | Ar-C (C3) | The ipso-carbon attached to the -SCF₃ group. Its chemical shift is influenced by the electronegative sulfur and fluorine atoms. |

| ~132 | Ar-C (C5) | Aromatic CH carbon. |

| ~130 (q) | -SCF₃ | The trifluoromethyl carbon signal will be split into a quartet due to coupling with the three fluorine atoms (¹JCF). The J-coupling constant is typically large (~309 Hz).[5] |

| ~129 | Ar-C (C6) | Aromatic CH carbon. |

| ~126 | Ar-C (C4) | Aromatic CH carbon. |

| ~125 | Ar-C (C2) | Aromatic CH carbon. |

| ~41 | -CH₂- | The aliphatic methylene carbon, deshielded by the adjacent aromatic ring and carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol (ATR-IR)

-

Sample Preparation: Place a small amount of the solid 3-(Trifluoromethylthio)phenylacetic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid (-OH) | This is a hallmark of a carboxylic acid, appearing as a very broad absorption band due to hydrogen bonding. |

| ~1700 (strong) | C=O stretch | Carboxylic Acid (C=O) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. |

| 3000-3100 (medium) | C-H stretch | Aromatic C-H | Vibrations from the C-H bonds on the benzene ring. |

| 2850-2960 (medium) | C-H stretch | Aliphatic C-H | Symmetric and asymmetric stretching of the methylene (-CH₂-) group. |

| 1600, 1450 (medium) | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1100-1350 (strong) | C-F stretch | Trifluoromethyl (-CF₃) | The C-F bonds give rise to very strong and characteristic absorption bands in this region. |

| 650-750 (medium) | C-S stretch | Thioether (-S-) | The C-S bond vibration is typically weaker and appears in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., a quadrupole or time-of-flight).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): The parent peak should be observed at m/z = 236, corresponding to the molecular weight of the compound.

-

Key Fragments: The primary fragmentation pathways in EI-MS for phenylacetic acids involve cleavage of the carboxylic acid group and rearrangements of the aromatic ring.

The diagram below illustrates a plausible fragmentation pathway for 3-(Trifluoromethylthio)phenylacetic acid under EI conditions.

Caption: Predicted EI-MS fragmentation pathway.

Interpretation of Fragmentation:

-

m/z = 236 (M⁺•): The molecular ion peak, confirming the molecular weight.

-

m/z = 191: This significant peak arises from the loss of the carboxyl radical (•COOH, 45 Da), a very common fragmentation for carboxylic acids.

-

m/z = 177: Subsequent loss of a methylene radical (•CH₂) from the m/z 191 fragment leads to the formation of a stable substituted benzyl cation.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 3-(Trifluoromethylthio)phenylacetic acid. By integrating the principles of NMR, IR, and MS, we have constructed a comprehensive spectral profile that can guide researchers in the empirical analysis of this compound. The predicted data, derived from established chemical principles and comparison with analogous structures, offers a reliable benchmark for structural confirmation. The provided protocols outline the standard methodologies required to obtain high-quality data for this and similar molecules, empowering scientists in their research and development endeavors.

References

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link]

-

P&S Chemicals. Product information, 3-((Trifluoromethyl)thio)phenylacetic acid. Available at: [Link]

-

Angewandte Chemie International Edition. Supporting Information: Copper-Catalyzed Trifluoromethylthiolation of Aryl Boronic Acids with A shelf-Stable Electrophilic Triflu. Available at: [Link]

-

NIST. Benzeneacetic acid - Mass spectrum (electron ionization). Available at: [Link]

Sources

An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-(Trifluoromethylthio)phenylacetic Acid

Foreword: Unveiling the Potential of a Unique Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its unique physicochemical properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the potential applications of 3-(Trifluoromethylthio)phenylacetic acid, a molecule that synergistically combines the established therapeutic scaffold of phenylacetic acid with the advantageous properties of the SCF₃ moiety. As we delve into the core of its medicinal chemistry potential, we will explore its synthesis, propose putative mechanisms of action, and provide detailed experimental workflows for its evaluation as a promising drug candidate. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

The Strategic Advantage of the Trifluoromethylthio Moiety in Drug Design

The trifluoromethylthio (SCF₃) group is a powerful tool in the medicinal chemist's arsenal, primarily due to its distinct electronic and lipophilic characteristics. Its strong electron-withdrawing nature can significantly enhance the metabolic stability of a parent molecule by shielding adjacent chemical bonds from enzymatic degradation.[1] Furthermore, the high lipophilicity of the SCF₃ group can improve a compound's ability to permeate cellular membranes, potentially leading to enhanced absorption and distribution within the body.[1][2] This strategic combination of properties makes the SCF₃ group an attractive substituent for modulating the overall druglikeness of a lead compound.

3-(Trifluoromethylthio)phenylacetic Acid: A Scaffold of Opportunity

The phenylacetic acid framework is a well-established pharmacophore present in numerous approved drugs, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[3][4] Phenylacetic acid derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[2][3][5][6][7] The convergence of this proven scaffold with the beneficial attributes of the SCF₃ group in 3-(Trifluoromethylthio)phenylacetic acid presents a compelling case for its investigation across multiple therapeutic areas.

Synthesis of 3-(Trifluoromethylthio)phenylacetic Acid

The synthesis of 3-(Trifluoromethylthio)phenylacetic acid can be achieved through several established synthetic routes. A common approach involves the S-trifluoromethylation of 3-mercaptophenylacetic acid. Modern methods often utilize electrophilic trifluoromethylthiolating reagents to achieve this transformation efficiently.

Postulated Therapeutic Applications and Mechanistic Insights

Based on the known biological activities of the phenylacetic acid scaffold and the physicochemical contributions of the SCF₃ group, we can hypothesize several promising therapeutic applications for 3-(Trifluoromethylthio)phenylacetic acid.

Anti-Inflammatory and Analgesic Potential

Hypothesis: The structural similarity to known NSAIDs suggests that 3-(Trifluoromethylthio)phenylacetic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. The SCF₃ group could enhance its binding affinity and cellular uptake, potentially leading to improved potency and duration of action.

Proposed Mechanism of Action: Inhibition of COX-1 and/or COX-2, leading to a reduction in the synthesis of prostaglandins, which are pro-inflammatory and pain-sensitizing mediators.

Caption: Postulated anti-inflammatory mechanism of 3-(Trifluoromethylthio)phenylacetic acid.

Anticancer Activity

Hypothesis: Phenylacetic acid derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5][6][7] The enhanced lipophilicity imparted by the SCF₃ group may facilitate the compound's entry into cancer cells, potentially leading to more potent cytotoxic effects.

Proposed Mechanism of Action: Induction of apoptosis through modulation of key signaling pathways, such as the Bcl-2 family of proteins or activation of caspases.

Caption: Hypothesized pro-apoptotic mechanism in cancer cells.

Neuroprotective Effects

Hypothesis: Some phenylacetic acid derivatives have exhibited neuroprotective properties. The ability of the SCF₃ group to potentially enhance blood-brain barrier permeability could make 3-(Trifluoromethylthio)phenylacetic acid a candidate for central nervous system (CNS) disorders.

Proposed Mechanism of Action: Potential mechanisms could involve antioxidant effects, modulation of neurotransmitter systems, or anti-inflammatory actions within the CNS.

A Roadmap for Preclinical Evaluation: Experimental Protocols

To systematically evaluate the therapeutic potential of 3-(Trifluoromethylthio)phenylacetic acid, a tiered screening approach is recommended. This workflow progresses from initial in vitro characterization to more complex cellular and in vivo models.

Caption: Tiered experimental workflow for preclinical evaluation.

Tier 1: Foundational Physicochemical and ADME Profiling

Rationale: Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for its determination.[8][9]

Protocol: RP-HPLC for Log P Estimation

-

System Preparation: Utilize a C18 column with a gradient elution of acetonitrile and water.

-

Calibration: Inject a series of standard compounds with known Log P values to generate a calibration curve by plotting the logarithm of the retention factor (k') against the known Log P values.

-

Sample Analysis: Inject a solution of 3-(Trifluoromethylthio)phenylacetic acid and determine its retention time.

-

Calculation: Calculate the log k' for the test compound and extrapolate its Log P value from the calibration curve.

Rationale: Assessing metabolic stability in liver microsomes provides an early indication of a compound's susceptibility to first-pass metabolism, which can significantly impact its oral bioavailability.[10][11][12]

Protocol: Liver Microsomal Stability Assay

-

Incubation: Incubate 3-(Trifluoromethylthio)phenylacetic acid (typically at 1 µM) with liver microsomes (from human and other species for cross-species comparison) in the presence of NADPH at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time to determine the in vitro half-life (t₁/₂) and calculate the intrinsic clearance (CLint).

Tier 2: In Vitro Efficacy Screening

Rationale: To validate the hypothesis of COX inhibition, in vitro enzyme assays are the primary screening method.

Protocol: COX-1/COX-2 Inhibition Assay

-

Assay Principle: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid.

-

Procedure: Incubate recombinant COX-1 or COX-2 enzyme with arachidonic acid in the presence of varying concentrations of 3-(Trifluoromethylthio)phenylacetic acid.

-

Detection: Quantify the amount of PGE₂ produced using a colorimetric or fluorescent method.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

Rationale: A broad screening against a panel of cancer cell lines can identify potential cancer types that are sensitive to the compound. Cell viability assays are a common and effective initial screen.[13]

Protocol: Cancer Cell Line Viability Assay (MTT or CellTiter-Glo®)

-

Cell Culture: Plate various cancer cell lines (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 3-(Trifluoromethylthio)phenylacetic acid for 48-72 hours.

-

Assay:

-

MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent which measures ATP levels as an indicator of cell viability, and measure luminescence.[13]

-

-

Analysis: Plot cell viability against compound concentration to determine the IC₅₀ value for each cell line.

Rationale: To assess potential neuroprotective effects, in vitro models of neuronal stress or injury are employed.